molecular formula C6H14ClNO2 B1404102 trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride CAS No. 955028-06-5

trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

Cat. No.: B1404102
CAS No.: 955028-06-5
M. Wt: 167.63 g/mol
InChI Key: BPOSFSLEEORCKE-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride: is a chemical compound with significant relevance in various scientific fields It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Mechanism of Action

Target of Action

Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride, also known as trans-4-(Hydroxymethyl)piperidin-3-ol hydrochloride, is a promising intermediate in the synthesis of antibiotic drugs . Its primary targets are the key nodes of anabolic pathways in microbial cell factories .

Mode of Action

The compound interacts with its targets by enhancing carbon flux and minimizing carbon loss, thereby maximizing the production potential of microbial cell factories . It achieves this by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline .

Biochemical Pathways

The compound affects the Tricarboxylic acid cycle by increasing the metabolic flow of α-ketoglutarate . The introduction of the non-oxidative glycolysis (NOG) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA . Furthermore, the supply of NADPH is enhanced to improve the acid production capacity of the strain .

Result of Action

The result of the compound’s action is the efficient production of trans-4-hydroxyproline in the microbial cell factory system . The strain HYP-10 produced 89.4 g/L of trans-4-hydroxyproline in a 5 L fermenter, with a total yield of 0.34 g/g .

Action Environment

The action of this compound is influenced by environmental factors such as the rate of sugar supplementation, which controls the dissolved oxygen concentrations during fermentation . Additionally, the continuous feeding of Fe 2+ supplements the reduced iron for hydroxylation . These modifications ensure an effective supply of proline hydroxylase cofactors (O 2 and Fe 2+ ), enabling efficient production of trans-4-hydroxyproline .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride typically involves the hydroxylation of piperidine derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the desired position on the piperidine ring.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of specific catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production. Continuous flow reactors and other advanced technologies may also be utilized to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions include various piperidine derivatives with altered functional groups, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

Chemistry: Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological systems. It serves as a model compound to understand the behavior of similar structures in biological environments.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural properties make it a candidate for developing therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including the manufacture of polymers and coatings.

Comparison with Similar Compounds

    Trans-4-hydroxy-L-proline: A hydroxylated derivative of proline with similar structural features.

    Trans-4-hydroxycyclohexylamine: Another hydroxylated compound with a cyclohexane ring structure.

    Cis-4-hydroxy-L-proline: A cis isomer of trans-4-hydroxy-L-proline with different spatial arrangement.

Uniqueness: Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is unique due to its specific hydroxylation pattern and the presence of the piperidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3R,4R)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOSFSLEEORCKE-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
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trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
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trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
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trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
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trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
Reactant of Route 6
trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

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